Tetrahydro-6-phenyl-2H-1,3-oxazine
Description
Tetrahydro-6-phenyl-2H-1,3-oxazine is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in the 1,3-positions, with a phenyl substituent at the 6-position. Its saturated structure (tetrahydro configuration) confers unique conformational stability compared to dihydro- or unsaturated oxazines, making it a versatile scaffold in medicinal and materials chemistry. The compound is synthesized via borohydride reduction of dihydro-oxazine intermediates derived from alkylation reactions, as demonstrated in Meyers' synthesis protocols .
Crystallographic studies, such as single-crystal X-ray diffraction, reveal that the phenyl group at position 6 induces steric effects that influence the electron density distribution and molecular packing. For example, the acetylation of the tetrahydro-oxazine core in the chromium complex η⁶-[3-acetylthis compound]tricarbonylchromium(0) highlights its adaptability in forming metal-organic frameworks . Pharmacologically, tetrahydro-1,3-oxazines are recognized for their analgesic, anticonvulsant, and antipyretic properties, with structural modifications enabling targeted biological activities .
Properties
CAS No. |
19798-93-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10-11H,6-8H2 |
InChI Key |
NXRSRCLQERAMPF-UHFFFAOYSA-N |
SMILES |
C1CNCOC1C2=CC=CC=C2 |
Canonical SMILES |
C1CNCOC1C2=CC=CC=C2 |
Other CAS No. |
19798-93-7 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The visible-light-mediated synthesis of 1,3-oxazines involves a formal [4+2] cycloaddition between benzaldehyde oximes and ortho-hydroxy benzhydryl alcohols. Under blue LED irradiation (12 W), the reaction proceeds via a radical pathway initiated by the photocatalyst PC-1 (0.2 mol%). The oxime substrate undergoes single-electron oxidation, generating an iminyl radical that couples with the benzhydryl alcohol derivative. Subsequent cyclization and dehydration yield the 1,3-oxazine core.
This method exhibits broad substrate tolerance, accommodating electron-donating (-OMe, -CH₃) and electron-withdrawing (-Cl, -Br) groups on both the oxime and alcohol components. For example, 4-chloro-2-(hydroxy(phenyl)methyl)phenol reacts with benzaldehyde oxime to afford 3ag in 68% yield. Sterically hindered substrates, such as cyclohexanone oxime, also participate effectively, producing spirocyclic oxazines like 3v in 70% yield.
Optimization and Practical Considerations
Critical parameters include:
-
Solvent : Dry toluene ensures optimal radical stability and reaction efficiency.
-
Acid Additive : TsOH (10 mol%) facilitates dehydration post-cyclization.
-
Light Source : 12 W blue LEDs (λ = 450–455 nm) provide sufficient energy for photocatalyst activation without side reactions.
The protocol avoids stoichiometric oxidants, aligning with green chemistry principles. However, scalability is limited by light penetration in large batches, necessitating flow reactor adaptations for industrial use.
Acid-Catalyzed Cyclization Strategies
Aldimine/Triflic Acid Catalyzed Method
A scalable route employs aldimine derivatives and trifluoromethanesulfonic acid (TfOH) to promote cyclization of phenolic substrates. For instance, 4-(2-bromo-5-chlorobenzyl)-7-chloro-2-phenyl-2H-benzo[e]oxazine is synthesized via a two-step process:
-
Aldimine Formation : Benzaldehyde reacts with a primary amine (e.g., aniline) to generate an aldimine intermediate.
-
Cyclization : The aldimine and phenol derivative undergo acid-catalyzed coupling in 2-methyltetrahydrofuran (2-MeTHF), followed by dehydration using molecular sieves (60 wt%).
At 500 g scale, this method achieves 83% yield with 97% purity after crystallization from methanol. The use of 2-MeTHF, a bio-based solvent, enhances sustainability.
Solvent and Temperature Effects
-
Solvent Systems : 2-MeTHF outperforms dichloromethane (DCM) and THF due to its low toxicity and efficient azeotrope formation with methanol during workup.
-
Temperature : Reactions proceed optimally at 0–5°C during reagent mixing, followed by gradual warming to room temperature to prevent exothermic side reactions.
Stereoselective Synthesis Using Carbohydrate Auxiliaries
Nitrone-Based Methodology
Enantiopure 1,2-oxazines are accessible via nitrone intermediates derived from L-erythronolactone. Lithiated methoxyallene adds to the nitrone, forming a diastereomeric mixture of tetrahydro-2H-1,2-oxazines. Key steps include:
-
Hydroboration/Oxidation : Converts alkenes to alcohols with >90% diastereomeric excess (d.e.).
-
Deprotection : Acidic cleavage (e.g., HCl/MeOH) removes the carbohydrate auxiliary, yielding enantiomerically pure 1,3-oxazines.
For example, compound 12 is obtained in 72% yield with 94% enantiomeric excess (e.e.) using this approach.
Limitations and Alternatives
While effective for stereochemical control, the auxiliary-based method requires multi-step synthesis and chromatographic purification, reducing overall atom economy. Alternative strategies employing chiral catalysts are under investigation but remain less developed.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which provide reactive sites for different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1,3-Oxazine, tetrahydro-6-phenyl- include nitroso compounds, conjugated dienes, and various catalysts such as chiral phosphoric acids and copper complexes . Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 2H-1,3-Oxazine, tetrahydro-6-phenyl- include various substituted oxazines and related heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2H-1,3-Oxazine, tetrahydro-6-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, this compound is used in the development of advanced materials and polymers in the industrial sector .
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms in the ring allows it to form stable complexes with various biological molecules, influencing their activity and function . This compound can also undergo redox reactions, which play a crucial role in its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Insights :
- The phenyl group at C6 is common in bioactive derivatives but varies in substituents (e.g., iodine or benzyloxy in derivatives).
- Saturation (tetrahydro vs. dihydro) impacts ring flexibility and stability. For instance, dihydro-oxazines are more reactive but less stable under physiological conditions .
- Functional groups like thione (C2) or acetyl (C3) alter electronic properties, influencing binding to biological targets .
Pharmacological Activities
Key Insights :
Key Insights :
- Meyers' synthesis offers high regioselectivity for tetrahydro-oxazines but requires stringent temperature control to avoid side reactions (e.g., tar formation in aldehyde reductions) .
- Urea-based cyclization () is scalable for amino-oxazines but may introduce impurities requiring chromatographic purification .
Table 4: Hazard Profiles
Key Insights :
- Hydroxy and methyl substituents (e.g., in ) increase skin/eye irritation risks compared to unsubstituted tetrahydro-oxazines .
Q & A
Q. What are the established synthetic pathways for Tetrahydro-6-phenyl-2H-1,3-oxazine, and how do reaction conditions influence product purity?
- Methodological Answer : this compound is typically synthesized via cyclization of enaminone precursors. For example, analogous oxazine derivatives (e.g., 2-amino-1,3-oxazines) have been prepared by cyclizing enaminones under acidic conditions, as demonstrated in the synthesis of structurally related compounds . Key factors affecting purity include:
- Temperature : Higher temperatures may accelerate side reactions (e.g., decomposition).
- Catalyst : Acidic catalysts (e.g., HCl or p-TsOH) improve cyclization efficiency but require neutralization post-reaction.
- Purification : Column chromatography or recrystallization is critical to isolate the pure product.
- Recommendation : Optimize stoichiometry and use inert atmospheres to minimize oxidation.
Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the oxazine ring structure and substituent positions. Compare chemical shifts with literature data for similar compounds (e.g., aryl-substituted oxazines) .
- Infrared Spectroscopy (IR) : Detect characteristic C-O-C (oxazine) and C-N stretches (~1,250 cm⁻¹ and ~1,650 cm⁻¹, respectively).
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade samples).
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthesis of this compound using response surface methodology (RSM)?
- Methodological Answer :
RSM, implemented via tools like Design Expert, enables systematic optimization of reaction parameters . A typical experimental design includes:
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
- Factors : Temperature (°C), catalyst concentration (mol%), and reaction time (hours).
- Responses : Yield (%) and purity (HPLC area%).
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60 | 100 |
| Catalyst Concentration | 5 | 15 |
| Reaction Time | 6 | 24 |
- Analysis : Central Composite Design (CCD) models interactions between factors. For example, higher temperatures may reduce reaction time but increase impurity formation.
Q. What strategies are recommended for resolving discrepancies in biological activity data of this compound across different studies?
- Methodological Answer : Contradictory results in pharmacological assays (e.g., IC50 variations) often arise from differences in:
-
Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or cell lines.
-
Data Validation : Apply replicated analysis (independent replication of primary results) and cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Statistical Rigor : Use ANOVA to assess inter-study variability and report confidence intervals.
Q. How to approach the computational modeling of this compound's molecular interactions for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., enzymes or receptors). Compare results with structurally similar oxazines from prior studies .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

